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molecular formula C10H17NO2 B027619 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid CAS No. 110368-45-1

9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

Cat. No. B027619
M. Wt: 183.25 g/mol
InChI Key: FHJXLSAWYORMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552201B2

Procedure details

Dissolve 3 g (10.44 mmol) of 9-benzoylamino bicyclo[3.3.1]nonane-9-carboxylic acid in 200 mL of AcOH and 50 mL of 6N HCl aqueous solution, reflux the mixture for 18 h and then concentrate partially by distillation of 150 mL of solvent. After cooling, filter the reaction mixture and distribute in 150 mL of a 1:2 mixture of 1N HCl aqueous solution/ether. After extraction, concentrate the aqueous phase and then treat it dropwise with a 12N aqueous solution of soda (NaOH) to adjust the pH to 5-6. Filter the amino acid thus precipitated, wash with 3×50 mL of water and dry under reduced pressure, which gives 1.88 g of 9-aminobicyclo[3.3.1]nonane-9-carboxylic acid in the form of white crystals.
Name
9-benzoylamino bicyclo[3.3.1]nonane-9-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]1([C:19]([OH:21])=[O:20])[CH:15]2[CH2:16][CH2:17][CH2:18][CH:11]1[CH2:12][CH2:13][CH2:14]2)(=O)C1C=CC=CC=1>CC(O)=O.Cl>[NH2:9][C:10]1([C:19]([OH:21])=[O:20])[CH:15]2[CH2:16][CH2:17][CH2:18][CH:11]1[CH2:12][CH2:13][CH2:14]2

Inputs

Step One
Name
9-benzoylamino bicyclo[3.3.1]nonane-9-carboxylic acid
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1(C2CCCC1CCC2)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate partially by distillation of 150 mL of solvent
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
ADDITION
Type
ADDITION
Details
distribute in 150 mL of a 1:2 mixture of 1N HCl aqueous solution/ether
EXTRACTION
Type
EXTRACTION
Details
After extraction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the aqueous phase
ADDITION
Type
ADDITION
Details
treat it dropwise with a 12N aqueous solution of soda (NaOH)
FILTRATION
Type
FILTRATION
Details
Filter the amino acid
CUSTOM
Type
CUSTOM
Details
thus precipitated
WASH
Type
WASH
Details
wash with 3×50 mL of water
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure, which

Outcomes

Product
Name
Type
product
Smiles
NC1(C2CCCC1CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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